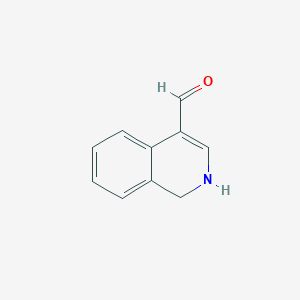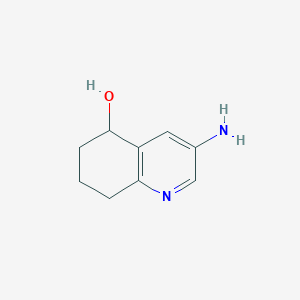![molecular formula C8H10N4 B11919712 (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B11919712.png)
(6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. The imidazo[4,5-b]pyridine scaffold is known for its biological activity and is a common motif in many bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine typically involves the construction of the imidazo[4,5-b]pyridine core followed by functionalization at the 2-position. One common method involves the cyclization of 2,3-diaminopyridine with an appropriate aldehyde or ketone under acidic conditions to form the imidazo[4,5-b]pyridine ring system . The methyl group can be introduced via alkylation reactions, and the methanamine group can be added through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis routes. This could include the use of continuous flow reactors for the cyclization step and large-scale reductive amination processes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient industrial production.
Análisis De Reacciones Químicas
Types of Reactions
(6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazo[4,5-b]pyridine N-oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the imidazo[4,5-b]pyridine core.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenated derivatives can be used as starting materials for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.
Aplicaciones Científicas De Investigación
(6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of (6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The imidazo[4,5-b]pyridine core can interact with various biological pathways, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[4,5-b]pyridine: The parent compound without the methyl and methanamine groups.
Imidazo[4,5-c]pyridine: A structural isomer with different positioning of the nitrogen atoms.
Imidazo[1,2-a]pyridine: Another isomer with a different ring fusion pattern.
Uniqueness
(6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is unique due to the specific substitution pattern on the imidazo[4,5-b]pyridine core. The presence of the methyl group and the methanamine moiety can significantly influence its biological activity and chemical reactivity, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C8H10N4 |
|---|---|
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
(6-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanamine |
InChI |
InChI=1S/C8H10N4/c1-5-2-6-8(10-4-5)12-7(3-9)11-6/h2,4H,3,9H2,1H3,(H,10,11,12) |
Clave InChI |
QYOIAAPNONYFKL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(N=C1)N=C(N2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-Aminopyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B11919635.png)

![3H-Imidazo[1,5-a]indole](/img/structure/B11919664.png)







![6-Nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11919718.png)
![1,5-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-imine](/img/structure/B11919719.png)


